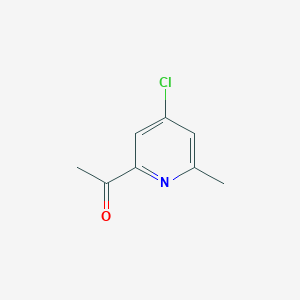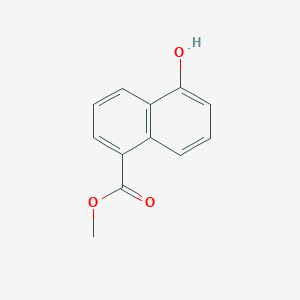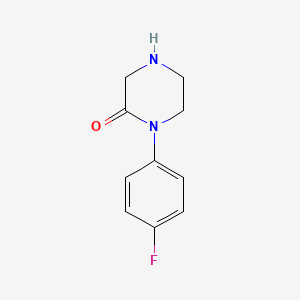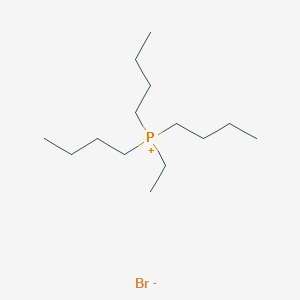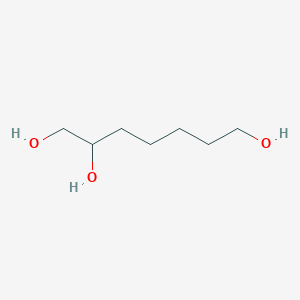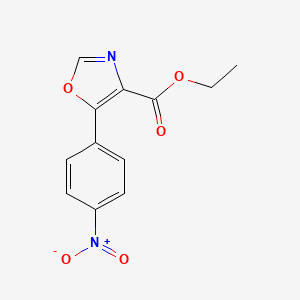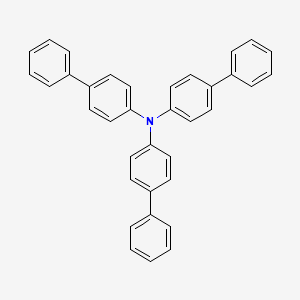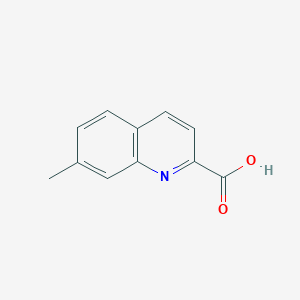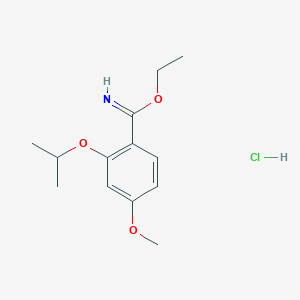![molecular formula C8H7ClF3N3 B1591860 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 647863-08-9](/img/structure/B1591860.png)
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-(trifluoromethyl)pyrimidine” is a pyrimidine derivative . It has a molecular weight of 182.53 . The IUPAC name for this compound is 4-chloro-2-(trifluoromethyl)pyrimidine .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” were not found, pyrimidines are known to be synthesized through various methods . More research is needed to find the specific synthesis process for this compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H . This code provides a unique identifier for the compound and can be used to determine its molecular structure.It is stored at a temperature of 2-8°C in an inert atmosphere . The physical form of this compound is liquid .
Applications De Recherche Scientifique
Synthesis of Analogues and Derivatives
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated pyrimidines have been synthesized for creating analogues of 4,5-dihydroorotic acid, showing the versatility of these compounds in drug design and development. The interactions between the fluorine atom and other molecular components highlight the compound's potential for structural stability and conformational preference in drug molecules (Sukach et al., 2015).
Antimicrobial and Antifungal Activities
Evaluation of Antimicrobial and Antifungal Activities
Bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, demonstrating the potential of pyrimidine derivatives in developing new antimicrobial agents (Aksinenko et al., 2016).
Nonlinear Optical (NLO) Applications
Optical Exploration of Pyrimidine Derivatives
Studies on thiopyrimidine derivatives have revealed their significance in nonlinear optics (NLO) applications, highlighting the pyrimidine ring's utility in fields beyond medicinal chemistry, such as materials science for optoelectronic applications (Hussain et al., 2020).
Anti-inflammatory and Analgesic Agents
Synthesis and Biological Evaluation for Anti-inflammatory Activities
Pyrazolo[1,5-a]pyrimidines, showing considerable anti-inflammatory activity, suggest the potential of pyrimidine derivatives in developing new anti-inflammatory drugs. The docking experiments to study these compounds' ability to bind to COX-2 enzymes further highlight their therapeutic potential (Aggarwal et al., 2014).
Safety And Hazards
Orientations Futures
While specific future directions for “4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” were not found, pyrimidines are a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of pyrimidines, including this compound, will be discovered in the future .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCCWINWURAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594030 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | |
CAS RN |
647863-08-9 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



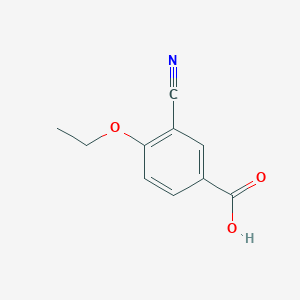
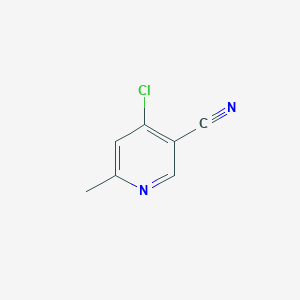
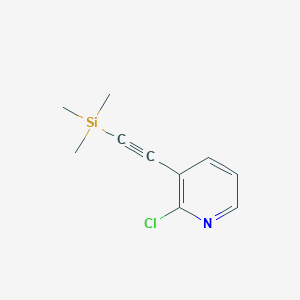
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
